

Synthesis of N-allyl- ϵ -caprolactam: An Application Note and Laboratory Protocol

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Compound of Interest

Compound Name: *2H-Azepin-2-one, hexahydro-1-(2-propenyl)-*

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Abstract

This document provides a detailed protocol for the laboratory synthesis of N-allyl- ϵ -caprolactam, a functionalized lactam with potential applications in polymer chemistry and as a building block in organic synthesis. The procedure involves the N-allylation of ϵ -caprolactam using a strong base and an allyl halide. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and characterization details to ensure successful synthesis and product verification.

Introduction

ϵ -Caprolactam is a key monomer in the production of Nylon-6. Functionalization of the lactam nitrogen allows for the modification of polymer properties and the introduction of reactive handles for further chemical transformations. N-allyl- ϵ -caprolactam, in particular, serves as a versatile monomer for the synthesis of functional polymers and as an intermediate in the preparation of more complex molecular architectures. The protocol described herein provides a straightforward and efficient method for the synthesis of N-allyl- ϵ -caprolactam in a laboratory setting.

Experimental Protocol

The synthesis of N-allyl- ϵ -caprolactam is achieved through a two-step, one-pot reaction involving the deprotonation of ϵ -caprolactam followed by nucleophilic substitution with allyl bromide.

Materials:

- ϵ -Caprolactam
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Allyl bromide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Dichloromethane (CH₂Cl₂)
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Nitrogen or argon inlet
- Ice bath
- Separatory funnel
- Rotary evaporator

- Apparatus for column chromatography or vacuum distillation

Procedure:

- **Reaction Setup:** A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with ϵ -caprolactam (1.0 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the ϵ -caprolactam.
- **Deprotonation:** The flask is cooled in an ice bath, and sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour. This step should be performed under an inert atmosphere (nitrogen or argon) to prevent the reaction of sodium hydride with moisture.
- **N-Allylation:** The reaction mixture is cooled again to 0 °C, and allyl bromide (1.2 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by either vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-allyl- ϵ -caprolactam.

Parameter	Expected Value
Yield	85-95%
Purity (by GC or NMR)	>98%
Appearance	Colorless oil
Molecular Formula	C ₉ H ₁₅ NO
Molecular Weight	153.22 g/mol

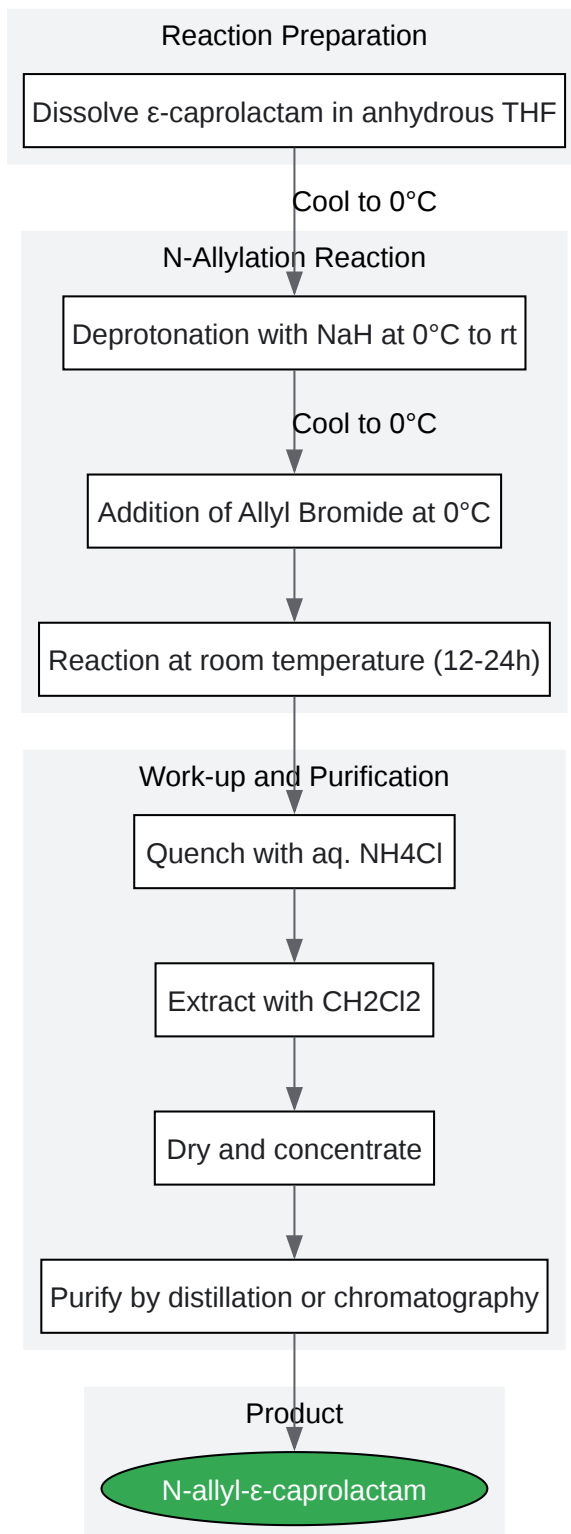
Characterization Data

Successful synthesis of N-allyl- ϵ -caprolactam can be confirmed by the following spectroscopic data:

- ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.85-5.75 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 3.95 (d, J = 5.6 Hz, 2H, N-CH₂-), 3.25 (t, J = 6.0 Hz, 2H, -CH₂-CO-), 2.45 (t, J = 6.4 Hz, 2H, -N-CH₂-CH₂-), 1.70-1.60 (m, 6H, -CH₂-CH₂-CH₂-).
- ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.0 (C=O), 133.5 (-CH=), 117.0 (=CH₂), 48.0 (N-CH₂-allyl), 42.0 (N-CH₂-ring), 37.0, 30.0, 29.0, 23.5 (ring CH₂).
- IR (neat, cm⁻¹): 2925, 2855 (C-H stretch), 1630 (C=O stretch, amide), 1645 (C=C stretch), 990, 915 (alkene C-H bend).

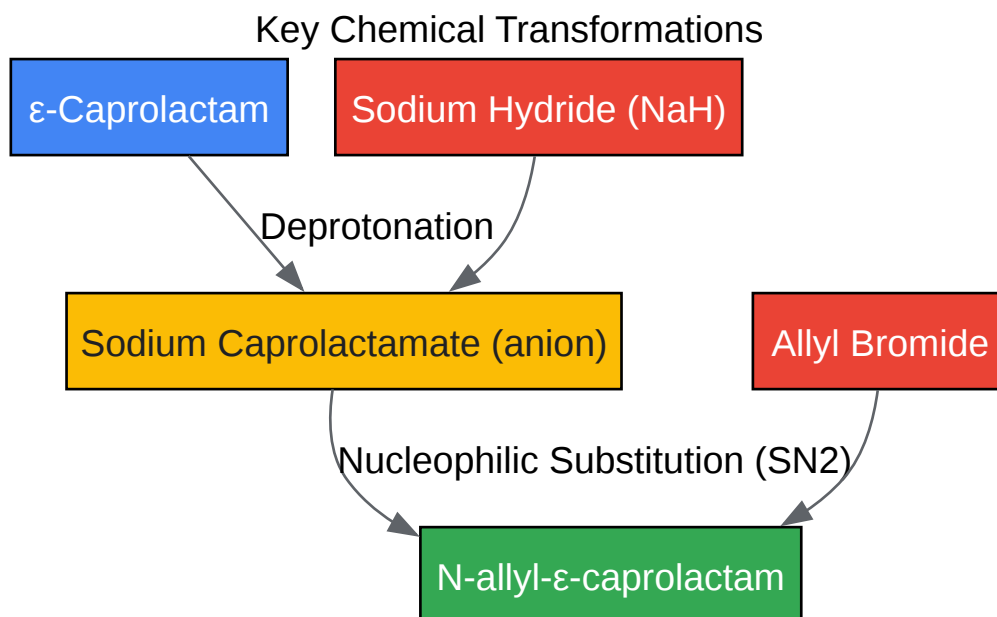
Experimental Workflow

The logical flow of the synthesis protocol is illustrated in the following diagram.

Synthesis of N-allyl- ϵ -caprolactam Workflow[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of N-allyl- ϵ -caprolactam.

Signaling Pathway Diagram (Hypothetical)

While there is no direct signaling pathway involved in this chemical synthesis, a logical relationship diagram can illustrate the key transformations.



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Caption: Logical flow of the N-allylation reaction.

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